

In Vitro Characterization of BMS-986176: A Technical Guide

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Compound of Interest

Compound Name: BMS-986176

Cat. No.: B8175935

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Introduction

BMS-986176, also known as LX-9211, is a potent and highly selective, orally available, and central nervous system (CNS) penetrant small molecule inhibitor of Adaptor-Associated Kinase 1 (AAK1).^{[1][2][3][4][5][6][7]} AAK1 is a serine/threonine kinase that plays a crucial role in the regulation of clathrin-mediated endocytosis, a fundamental process for synaptic vesicle recycling and receptor trafficking.^[4] Due to its role in neuronal function, AAK1 has emerged as a promising therapeutic target for the treatment of neuropathic pain.^{[1][2][5]} This technical guide provides an in-depth overview of the in vitro characterization of **BMS-986176**, summarizing key quantitative data, detailing experimental methodologies, and illustrating the relevant signaling pathway.

Biochemical and Cellular Activity

BMS-986176 demonstrates potent inhibition of AAK1 kinase activity in biochemical assays with a half-maximal inhibitory concentration (IC₅₀) of 2 nM.^{[3][4][6]} The compound also exhibits a strong binding affinity for AAK1, with a reported K_i of 9.1 nM. In a cellular context, **BMS-986176** effectively engages AAK1, as demonstrated by a NanoBRET target engagement assay, with a cellular IC₅₀ of 230 nM.

Table 1: In Vitro Potency and Target Engagement of BMS-986176

Assay Type	Parameter	Value
Biochemical Kinase Assay	IC50	2 nM
Radioligand Binding Assay	Ki	9.1 nM
Cellular Target Engagement (NanoBRET)	IC50	230 nM

Kinase Selectivity Profile

A critical aspect of the in vitro characterization of any kinase inhibitor is its selectivity. **BMS-986176** has been shown to be highly selective for AAK1. A KINOMEScan assay, which profiles the interaction of a compound against a large panel of kinases, revealed that at a concentration of 1 μ M, only a few other kinases bound to **BMS-986176** with significant affinity.

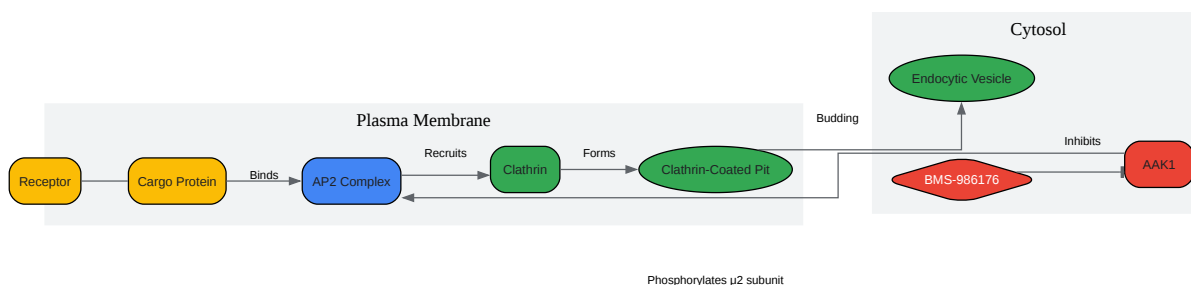
Table 2: Kinase Selectivity of BMS-986176 (KINOMEScan at 1 μ M)

Kinase	Binding (Kd)
AAK1	9.1 nM
RIOK1	72 nM
RIOK3	290 nM
PIP5K1C	260 nM

AAK1 Signaling Pathway in Clathrin-Mediated Endocytosis

AAK1 is a key regulator of clathrin-mediated endocytosis (CME), a process essential for the uptake of extracellular molecules and the recycling of synaptic vesicles. AAK1 exerts its function through the phosphorylation of the μ 2 subunit of the adaptor protein 2 (AP2) complex. The AP2 complex is a critical component of the endocytic machinery, responsible for

recognizing cargo proteins and recruiting clathrin to the plasma membrane. Phosphorylation of $\mu 2$ by AAK1 enhances the binding of AP2 to cargo, thereby promoting the formation of clathrin-coated pits and subsequent vesicle budding.



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AAK1's role in clathrin-mediated endocytosis.

Experimental Protocols

Biochemical AAK1 Kinase Assay

This assay measures the ability of **BMS-986176** to inhibit the enzymatic activity of AAK1.

- Reagents: Recombinant human AAK1 enzyme, a suitable peptide substrate (e.g., a peptide derived from the $\mu 2$ subunit of AP2), ATP, and assay buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na₃VO₄, 2 mM DTT, 1% DMSO).
- Procedure:
 - Prepare a reaction mixture containing the AAK1 enzyme and the peptide substrate in the assay buffer.
 - Add varying concentrations of **BMS-986176** or vehicle (DMSO) to the reaction mixture.

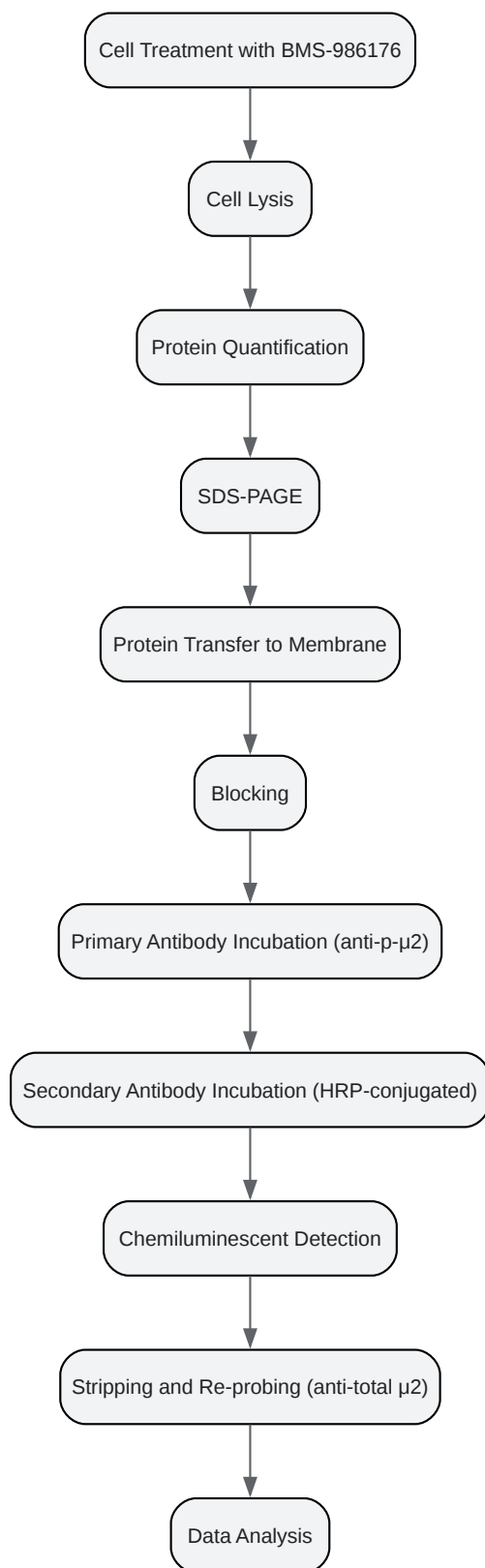
- Initiate the kinase reaction by adding a solution of ATP (often radiolabeled, e.g., [γ - ^{33}P]ATP).
- Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time.
- Stop the reaction and measure the incorporation of phosphate into the peptide substrate. This can be done using methods like filter binding assays followed by scintillation counting or by using non-radioactive methods like fluorescence polarization or luminescence-based ATP detection.
- Calculate the percent inhibition for each concentration of **BMS-986176** and determine the IC50 value by fitting the data to a dose-response curve.

Cellular $\mu 2$ Phosphorylation Assay (Western Blot)

This assay assesses the ability of **BMS-986176** to inhibit the phosphorylation of AAK1's substrate, the $\mu 2$ subunit of the AP2 complex, in a cellular environment.

- Cell Line: A suitable cell line endogenously expressing AAK1 and AP2, such as HEK293 or neuronal cell lines.
- Reagents: Cell culture medium, **BMS-986176**, lysis buffer containing phosphatase and protease inhibitors, primary antibodies specific for phosphorylated $\mu 2$ (p- $\mu 2$) and total $\mu 2$, and a suitable HRP-conjugated secondary antibody.
- Procedure:
 - Culture the cells to a desired confluency.
 - Treat the cells with varying concentrations of **BMS-986176** or vehicle (DMSO) for a specified duration.
 - Lyse the cells using a lysis buffer to extract total cellular proteins.
 - Determine the protein concentration of the lysates.
 - Separate the proteins by size using SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).

- Block the membrane to prevent non-specific antibody binding.
- Incubate the membrane with the primary antibody against p- μ 2.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody.
- Detect the signal using a chemiluminescent substrate.
- Strip the membrane and re-probe with an antibody against total μ 2 to normalize for protein loading.
- Quantify the band intensities to determine the extent of inhibition of μ 2 phosphorylation.



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Western blot workflow for $\mu 2$ phosphorylation.

NanoBRET™ Target Engagement Assay

This assay measures the binding of **BMS-986176** to AAK1 in living cells.

- Principle: The assay is based on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged AAK1 (donor) and a fluorescently labeled tracer that binds to the AAK1 active site (acceptor). A test compound that binds to AAK1 will compete with the tracer, leading to a decrease in the BRET signal.
- Procedure (General):
 - Transfect cells (e.g., HEK293) with a plasmid encoding the NanoLuc®-AAK1 fusion protein.
 - Seed the transfected cells into a multi-well plate.
 - Add varying concentrations of **BMS-986176** to the cells.
 - Add the NanoBRET™ tracer to the cells.
 - Add the Nano-Glo® substrate to measure the NanoLuc® luminescence.
 - Measure both the donor (NanoLuc®) and acceptor (tracer) emissions using a plate reader capable of detecting BRET signals.
 - Calculate the BRET ratio and determine the IC50 value for **BMS-986176**.

Transferrin Internalization Assay

This functional assay assesses the effect of AAK1 inhibition by **BMS-986176** on clathrin-mediated endocytosis, using the uptake of fluorescently labeled transferrin as a marker.

- Reagents: Fluorescently labeled transferrin (e.g., Alexa Fluor™ 488-conjugated transferrin), cell culture medium, and a suitable cell line (e.g., HeLa or a neuronal cell line).
- Procedure:
 - Plate cells on a suitable imaging surface (e.g., glass-bottom dishes or plates).

- Pre-treat the cells with different concentrations of **BMS-986176** or vehicle for a defined period.
- Incubate the cells with fluorescently labeled transferrin for a specific time to allow for internalization.
- Wash the cells to remove non-internalized transferrin. An acid wash step can be included to strip surface-bound transferrin.
- Fix the cells.
- Image the cells using fluorescence microscopy or a high-content imaging system.
- Quantify the intracellular fluorescence intensity to determine the extent of transferrin uptake. A decrease in transferrin internalization would be expected with AAK1 inhibition.

Conclusion

The in vitro characterization of **BMS-986176** reveals it to be a highly potent and selective inhibitor of AAK1. Its ability to effectively engage AAK1 in cells and modulate the downstream signaling pathway involved in clathrin-mediated endocytosis provides a strong rationale for its development as a therapeutic agent for neuropathic pain. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the properties of **BMS-986176** and other AAK1 inhibitors.

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